molecular formula C14H12Cl2FNO B2624137 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol CAS No. 1223886-70-1

4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol

Cat. No.: B2624137
CAS No.: 1223886-70-1
M. Wt: 300.15
InChI Key: ITXKCEZQJBWUGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 2-chloro-4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenol derivatives .

Scientific Research Applications

4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Studied for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Biological Activity

4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests various interactions with biological systems, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12Cl2FNO
  • Molecular Weight : 295.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways and physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that related phenolic compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Compound MIC (μg/mL) Target Organism
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
4-Chloro-2-{...}TBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results suggest that while it exhibits biological activity, further studies are necessary to determine its therapeutic index and potential side effects.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of a structurally similar compound on cancer cell lines, revealing that it induced apoptosis in human pancreatic carcinoma cells through the activation of specific apoptotic pathways . This suggests a potential application for this compound in cancer therapy.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of neurodegenerative diseases, indicating that they may reduce oxidative stress and inflammation in neuronal cells .

Properties

IUPAC Name

4-chloro-2-[[(2-chloro-4-fluorophenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(17)6-13(9)16/h1-6,18-19H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXKCEZQJBWUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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